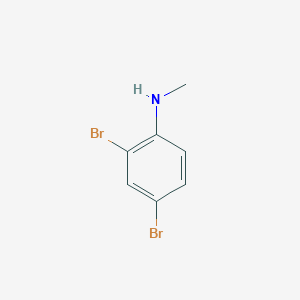

2,4-Dibromo-N-methylaniline

Description

2,4-Dibromo-N-methylaniline is a disubstituted aniline (B41778) derivative characterized by a methyl group attached to the nitrogen atom and two bromine atoms at positions 2 and 4 of the benzene (B151609) ring. Its molecular structure makes it a valuable intermediate in organic synthesis. The presence of bromine atoms, a methyl-substituted amino group, and the aromatic ring provides multiple reactive sites for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govfluorochem.co.uk |

| CAS Number | 73557-58-1 | nih.govfluorochem.co.ukchemsrc.com |

| Molecular Formula | C₇H₇Br₂N | nih.govchemsrc.com |

| Molecular Weight | 264.94 g/mol | nih.gov |

| Melting Point | 44-48 °C | chemsrc.comchemdad.com |

| Boiling Point | 287.8 °C at 760 mmHg | chemsrc.com |

| InChI Key | JZKJYNKHXCSGFX-UHFFFAOYSA-N | nih.govfluorochem.co.uk |

Halogenated anilines, and more broadly aryl halides, are foundational components in modern organic chemistry. acs.orgnih.gov Their significance stems from their versatility as synthetic building blocks. The halogen substituents serve as key functional handles for a variety of powerful bond-forming reactions. acs.orgnih.gov

Cross-Coupling Reactions: Aryl halides are crucial precursors for numerous metal-catalyzed cross-coupling reactions, which are among the most effective methods for constructing carbon-carbon and carbon-heteroatom bonds. acs.orgbeilstein-journals.org

Biologically Active Molecules: The halogenated aniline motif is present in a wide array of synthetic and naturally occurring molecules with demonstrated biological activity. acs.orgnih.gov This makes them attractive starting points in medicinal chemistry and drug discovery programs.

Agrochemicals and Materials Science: These compounds are used as intermediates in the synthesis of agrochemicals, such as pesticides and herbicides, as well as advanced materials like polymers and dyes. beilstein-journals.orgechemi.comresearchgate.net

The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic substitution. wikipedia.org However, this high reactivity can also present challenges in controlling the regioselectivity of halogenation. acs.orgnih.gov Consequently, the development of new, efficient, and selective methods for the synthesis of halogenated anilines remains an area of high utility and active research in synthetic organic chemistry. acs.orgnih.gov Recent advancements include mechanochemical routes using N-halosuccinimides, which offer a greener and more efficient approach to the controlled halogenation of anilines. beilstein-journals.org

The parent compound, aniline, has a rich history dating back to the 19th century, where its primary use was in the burgeoning synthetic dye industry, giving rise to so-called "coal tar dyes". wikipedia.org N-substituted anilines, a logical extension of this basic structure, soon became important intermediates and products themselves. Historically, the study of these compounds has been intertwined with industrial applications and the investigation of their chemical properties.

Epidemiological studies of workers in the dye and rubber industries in the mid-20th century were pivotal in understanding the biological effects of aromatic amines, leading to significant changes in industrial safety protocols. nih.gov From a fundamental research perspective, N-substituted anilines have served as important model systems for studying electronic and steric effects on chemical reactivity and molecular properties. afit.edu The basicity of the amino group, for instance, is significantly influenced by substituents on the aromatic ring, a phenomenon that has been extensively studied and quantified using tools like Hammett substituent constants. wikipedia.orgafit.edu These historical investigations into the structure-activity relationships of N-substituted anilines laid the groundwork for their rational application in designing molecules with specific, desired properties.

While this compound is primarily known as a chemical intermediate, current research trends in related fields highlight its potential for broader applications. The exploration of this potential represents a key research frontier.

One major frontier lies in medicinal chemistry . The 2,4-dibromoaniline (B146533) core is found in the mucolytic agent Bromhexine. nih.gov Research into Bromhexine and its primary metabolite, Ambroxol, has explored their interactions with lung cell receptors, indicating the therapeutic potential of this chemical scaffold. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of new derivatives with novel biological activities.

Another area of active research is the development of novel synthetic methodologies . The creation of efficient catalytic systems, such as those using gold-palladium alloy nanoparticles for the synthesis of N-substituted anilines from cyclohexanones and amines, is pushing the boundaries of chemical manufacturing. rsc.org Applying these advanced catalytic methods to precursors of this compound or using the compound itself in further catalytic transformations is an area ripe for exploration.

Furthermore, the field of materials science , particularly in relation to photodynamic therapy, presents new opportunities. Researchers have successfully synthesized halogenated asymmetric aniline-based squaraines that exhibit high singlet oxygen quantum yields, a key property for photosensitizers. rsc.org This work demonstrates that incorporating halogenated anilines into larger conjugated systems can lead to materials with valuable photophysical properties. This compound, with its defined substitution pattern, could be an ideal building block for creating novel dyes and functional materials with tailored electronic and optical characteristics. Unexplored areas include its incorporation into such advanced materials and a systematic investigation of its derivatives as potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJYNKHXCSGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456298 | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-58-1 | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dibromo N Methylaniline and Its Derivatives

Regioselective Bromination Strategies for N-Methylaniline Precursors

The direct bromination of N-methylaniline presents a challenge in achieving the desired 2,4-dibromo substitution pattern with high selectivity. The activating and ortho-, para-directing nature of the N-methylamino group can lead to a mixture of mono-, di-, and tri-brominated products. Therefore, the development of regioselective bromination strategies is crucial.

Control over the regioselectivity of bromination of N-methylaniline is paramount to avoid the formation of unwanted isomers and over-brominated products. Research has focused on the use of specific brominating agents, catalyst systems, and reaction conditions to favor the formation of 2,4-Dibromo-N-methylaniline.

One common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction, when carried out in solvents like carbon tetrachloride, can lead to nuclear bromination. The reactivity and selectivity can be influenced by the reaction time, temperature, and the nature of any substituent on the aromatic ring. Solid-state bromination using NBS has also been explored and has been shown to yield exclusively nuclear brominated products for various substituted anilines.

Copper(II) halides, such as CuBr₂, have been employed for the regioselective bromination of unprotected anilines. Using ionic liquids as solvents can lead to high yields of para-substituted products under mild conditions, potentially avoiding the need for protecting groups and supplementary reagents like oxygen or HCl gas. beilstein-journals.org While this method is often selective for monobromination, careful control of stoichiometry and reaction conditions could potentially be adapted for dibromination.

The choice of solvent can also play a significant role. For instance, the bromination of N,N-dimethylaniline, a closely related substrate, is influenced by the solvent, with non-polar solvents sometimes favoring different selectivity compared to polar solvents.

| Catalyst/Reagent System | Substrate | Product | Key Features |

| N-Bromosuccinimide (NBS) | Substituted Anilines | Nuclear Brominated Products | Solid-state reaction enhances selectivity. rsc.org |

| Copper(II) Bromide (CuBr₂) | Unprotected Anilines | para-Bromoanilines | High regioselectivity in ionic liquids under mild conditions. beilstein-journals.org |

The bromination of anilines is a classic example of an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the N-methylamino group strongly activates the aromatic ring, directing the incoming electrophile (a bromonium ion or polarized bromine molecule) to the ortho and para positions.

The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, where the bromine atom is attached to the ring. The stability of this intermediate is enhanced by the resonance delocalization of the positive charge, with significant contributions from structures where the charge is on the nitrogen atom. This strong activation is why aniline (B41778) and its derivatives often undergo polybromination readily.

Recent computational studies have suggested that the classic mechanism involving a distinct Wheland intermediate may not fully describe the reaction pathway for all electrophilic aromatic brominations. An addition–elimination pathway is also considered a possibility. chemistryworld.com

For N-methylaniline, the initial bromination predominantly occurs at the para position due to less steric hindrance. The second bromination then occurs at one of the ortho positions, leading to the 2,4-dibromo product. The challenge in selective synthesis is to control the reaction to stop at the dibromination stage and prevent the formation of 2,4,6-tribromo-N-methylaniline. This control can be attempted by careful stoichiometry of the brominating agent and by using milder reaction conditions.

Novel Approaches to N-Methylation of Bromoaniline Scaffolds

The introduction of a methyl group onto the nitrogen atom of a bromoaniline, such as 2,4-dibromoaniline (B146533), is a key step in the synthesis of the target compound. Modern synthetic methods focus on efficiency, selectivity, and sustainability.

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This typically involves the reaction of the amine with a carbonyl compound (in this case, formaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A classic example of this is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This method is advantageous as it is a one-pot reaction and generally avoids over-alkylation to form quaternary ammonium (B1175870) salts.

Another approach is the use of a reducing agent such as sodium borohydride (B1222165) or hydrogen gas with a suitable catalyst. For instance, amines can be reductively methylated with formaldehyde and zinc in an aqueous medium, with the selectivity for mono- or di-methylation controlled by pH, stoichiometry, and reaction time. researchgate.net

Direct N-alkylation with a methylating agent is also a common strategy. However, traditional alkylating agents like methyl iodide can lead to over-methylation and produce significant waste. More modern approaches utilize less hazardous and more atom-economical methylating agents.

| N-Methylation Method | Amine Substrate | Methyl Source | Reductant/Catalyst | Key Features |

| Eschweiler-Clarke Reaction | Primary/Secondary Amines | Formaldehyde | Formic Acid | One-pot reaction, avoids quaternary salt formation. |

| Reductive Amination | Primary/Secondary Amines | Formaldehyde | Zinc | Aqueous medium, selectivity controlled by reaction conditions. researchgate.net |

| Catalytic Reductive N-Methylation | Amines | Dimethyl Carbonate | Ruthenium Catalyst/H₂ | General and selective method. |

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For N-methylation, this has led to the exploration of greener methylating agents and catalytic systems.

Methanol (B129727) is considered a green and readily available C1 source for N-methylation. Transition metal catalysts, such as those based on iridium (Ir) and copper (Cu), have been developed for the N-methylation of anilines using methanol. For example, N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies have been shown to be highly efficient and recyclable catalysts for the selective N-monomethylation of anilines with methanol under mild conditions. researchgate.net

Carbon dioxide (CO₂) is another attractive C1 source for methylation reactions, aligning with the principles of carbon capture and utilization. Selective N-methylation of N-methylaniline with CO₂ and H₂ has been demonstrated using catalysts like Cu/In₂O₃. researchgate.net This approach offers a sustainable route to N,N-dimethylated anilines.

The use of formic acid as a methylation agent, catalyzed by simple inorganic bases like K₂HPO₄, under transition-metal-free and air-tolerant conditions, also represents a convenient and greener protocol for direct reductive N-methylation. rhhz.net

| Catalyst System | Methyl Source | Key Sustainability Feature |

| NHC-Ir Coordination Assemblies | Methanol | Use of a green C1 source, recyclable catalyst. researchgate.net |

| Cu/In₂O₃ | Carbon Dioxide (CO₂) | Utilization of a greenhouse gas as a C1 source. researchgate.net |

| K₂HPO₄ | Formic Acid | Transition-metal-free, air-tolerant conditions. rhhz.net |

Derivatization Strategies via C-Br Bond Functionalization

The two bromine atoms on the this compound scaffold provide excellent handles for further molecular elaboration through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting chemical and physical properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C, C-N, and C-O bond formation. The most common of these include the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

The Suzuki cross-coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide. This reaction is highly versatile for forming carbon-carbon bonds. For instance, the Suzuki coupling of bromoaniline derivatives with various boronic acids can be used to introduce aryl, heteroaryl, alkyl, or alkenyl substituents. mdpi.comnih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is invaluable for the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles. wikipedia.orgbeilstein-journals.orglibretexts.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a reliable method for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkyne-substituted anilines can serve as versatile intermediates for further transformations.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki | Organoboron Compound | C-C | Pd(0) complex, phosphine ligand, base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) or Pd(II) complex, phosphine ligand, base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) complex, Cu(I) co-catalyst, base |

The regioselectivity of these coupling reactions on a di-substituted substrate like this compound can sometimes be controlled. The bromine at the 4-position is generally more reactive towards oxidative addition to the palladium catalyst than the sterically hindered bromine at the 2-position. This can allow for selective mono-functionalization at the 4-position, followed by a subsequent coupling at the 2-position if desired.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient routes to a wide range of molecular architectures. For a substrate such as this compound, the differential reactivity of the two bromine atoms can potentially be exploited to achieve selective functionalization.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov While specific studies on this compound are not extensively documented, research on related compounds such as 2,4-dibromoaniline provides valuable insights. For instance, the reaction of 2,4-dibromoaniline with thienyl boronic acids has been shown to produce di-substituted products in high yields. unimib.it This suggests that both bromine atoms in this compound are reactive under Suzuki coupling conditions. It is anticipated that the bromine at the 4-position would be more reactive than the one at the 2-position due to reduced steric hindrance.

A study on the Suzuki coupling of a derivative of 4-bromo-2-methylaniline (B145978) with various aryl boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ base resulted in moderate yields of the corresponding coupled products. mdpi.comnih.gov This further supports the feasibility of employing Suzuki reactions for the derivatization of bromoanilines.

Illustrative Suzuki Coupling Conditions for Bromoaniline Derivatives

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Moderate |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Moderate |

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. For this compound, both bromine atoms are potential sites for coupling.

While direct examples with this compound are scarce, the general principles of Sonogashira coupling suggest that selective mono- or di-alkynylation could be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, the catalyst system, and the reaction time. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, this reaction could be employed to introduce an additional amino group, leading to the synthesis of substituted phenylenediamines.

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. beilstein-journals.orgorganic-chemistry.org Electron-donating ligands often enhance the reactivity of the catalyst. Given the presence of two bromine atoms, sequential or double amination could be envisioned, potentially leading to a mixture of products if not carefully controlled. The relative reactivity of the two bromine atoms would likely favor substitution at the less sterically hindered 4-position first.

Nucleophilic Aromatic Substitution Pathways and Their Limitations

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.gov

In the case of this compound, the molecule lacks strong electron-withdrawing groups. The methylamino group is an activating group, and while the bromine atoms are deactivating, they are not sufficiently electron-withdrawing to facilitate a classical S\textsubscript{N}Ar reaction under standard conditions. Therefore, direct displacement of the bromine atoms by common nucleophiles is generally not a feasible synthetic route.

Limitations:

Lack of Activation: The absence of potent electron-withdrawing groups (like nitro groups) on the aromatic ring makes the carbon atoms attached to the bromine atoms not electrophilic enough to be attacked by nucleophiles.

Harsh Conditions Required: While some nucleophilic aromatic substitutions can occur without strong activation, they often require extremely harsh conditions, such as high temperatures and pressures, and the use of very strong nucleophiles. These conditions can lead to poor selectivity and decomposition of the starting material.

Competition with Other Reactions: Under forcing conditions, other reaction pathways, such as benzyne (B1209423) formation, may compete with the desired nucleophilic substitution, leading to a mixture of regioisomers.

Spectroscopic Characterization and Structural Elucidation Research of 2,4 Dibromo N Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2,4-Dibromo-N-methylaniline, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the N-H proton, and the three aromatic protons. The N-methyl group would appear as a singlet, though it may show coupling to the N-H proton under certain conditions. The N-H proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent due to hydrogen bonding. msu.edu The aromatic region would display a characteristic pattern for the three remaining protons on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon framework. Signals for the methyl carbon, and the six aromatic carbons (four substituted and two unsubstituted) would be observed. The carbons bonded to the electronegative bromine and nitrogen atoms are expected to have characteristic chemical shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.8-3.0 | ~30-35 |

| N-H | Variable (e.g., ~3.5-4.5) | - |

| H-3 | ~7.0-7.2 (dd) | ~130-135 |

| H-5 | ~7.3-7.5 (d) | ~135-140 |

| H-6 | ~6.5-6.7 (d) | ~110-115 |

| C-1 (C-N) | - | ~145-150 |

| C-2 (C-Br) | - | ~110-115 |

| C-3 | - | ~130-135 |

| C-4 (C-Br) | - | ~115-120 |

| C-5 | - | ~135-140 |

| C-6 | - | ~110-115 |

Note: The predicted values are estimates based on typical chemical shift ranges for similar substituted anilines and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformational Assignment

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. For instance, the proton at position 6 would show a correlation to the proton at position 5, which in turn would couple to the proton at position 3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.eduresearchgate.net It allows for the unambiguous assignment of the carbon signals for the protonated aromatic carbons (C-3, C-5, and C-6) and the N-methyl group.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of molecules in the solid phase, where solution NMR is not applicable. This technique is particularly useful for studying quadrupolar nuclei like bromine (⁷⁹Br, ⁸¹Br) and nitrogen (¹⁴N). researchgate.net For this compound, ssNMR can differentiate between various crystalline polymorphs and amorphous forms by probing the local electronic environment of the nuclei. rsc.org

Key parameters measured in ssNMR include chemical shift anisotropy (CSA) and quadrupolar coupling constants (QCC). These parameters are highly sensitive to the molecular conformation, symmetry of the electronic environment, and intermolecular interactions like hydrogen and halogen bonds. researchgate.net Variations in these interactions between different solid forms would result in distinct ssNMR spectra, allowing for their identification and characterization.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. youtube.com For this compound (C₇H₇Br₂N), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. ucalgary.ca Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.5% and 49.5%, respectively). whitman.edu The presence of two bromine atoms in the molecule leads to a distinctive pattern of peaks in the molecular ion region:

M peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.

M+2 peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4 peak: Corresponds to the molecule containing two ⁸¹Br isotopes.

The relative intensity of these peaks (M:M+2:M+4) is expected to be approximately 1:2:1. whitman.edu This unique isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. ucalgary.cachromatographyonline.com

Table 2: Isotopic Distribution for the Molecular Ion of this compound (C₇H₇Br₂N)

| Ion | Isotopic Composition | Calculated Mass (Da) | Relative Abundance (%) |

| [M]⁺ | C₇H₇⁷⁹Br₂N | 262.8945 | ~25.5 |

| [M+2]⁺ | C₇H₇⁷⁹Br⁸¹BrN | 264.8925 | ~50.0 |

| [M+4]⁺ | C₇H₇⁸¹Br₂N | 266.8904 | ~24.5 |

Vibrational Spectroscopy Applications (FTIR, Raman) in Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the functional groups present and the molecule's local environment, making them ideal for studying conformation and intermolecular interactions. nih.govsphinxsai.com

For this compound, the spectra would be characterized by specific vibrational bands corresponding to different parts of the molecule. Key assignments would include:

N-H Stretching: A band in the 3300-3500 cm⁻¹ region. The exact position and shape of this band are sensitive to hydrogen bonding. In the solid state, intermolecular N-H···N or N-H···Br hydrogen bonds would cause this band to shift to lower wavenumbers and broaden compared to a dilute solution. capes.gov.br

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ range.

C=C Stretching: Vibrations of the aromatic ring are observed between 1400 and 1600 cm⁻¹.

N-H Bending: This mode is typically found around 1500-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually occurs in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. nih.gov

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or by studying spectral changes with temperature, one can infer details about intermolecular interactions. For instance, the formation of hydrogen bonds leads to a red-shift (lower frequency) of the N-H stretching vibration. capes.gov.br

Table 3: Tentative Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net An SCXRD study of this compound would provide accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state.

Beyond the individual molecule, SCXRD elucidates the supramolecular architecture, which is the manner in which molecules pack together in the crystal lattice. mdpi.com This packing is directed by a network of intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The N-H group can act as a hydrogen bond donor, potentially forming N-H···N bonds with the nitrogen atom of a neighboring molecule or weaker N-H···Br bonds. nih.gov

Halogen Bonds: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen) on adjacent molecules. nih.govacs.org

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure.

Table 4: Expected Crystallographic and Interaction Data from SCXRD

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | e.g., C-C, C-N, C-Br |

| Bond Angles | e.g., C-N-C, C-C-Br |

| Torsion Angles | Defines molecular conformation |

| Hydrogen Bond Geometry | D-H···A distance and angle |

| Halogen Bond Geometry | D-X···A distance and angle |

Computational Spectroscopy for Predictive Modeling and Spectral Interpretation

NMR Spectra Prediction: DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. imist.ma These calculated shifts, when compared with experimental data, can help to resolve ambiguities in spectral assignments.

Vibrational Spectra Prediction: DFT calculations can compute the vibrational frequencies and intensities for both IR and Raman spectra. nih.govnih.gov The calculated spectrum often shows good agreement with the experimental one after applying a scaling factor. nih.gov This allows for a more confident assignment of the observed vibrational bands to specific molecular motions.

Molecular Geometry and Properties: The first step in any calculation is a geometry optimization, which provides a theoretical structure with bond lengths and angles that can be compared to X-ray diffraction data. Furthermore, calculations can provide insights into the electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tsijournals.com

These computational approaches provide a powerful synergy with experimental results, enabling a deeper and more accurate interpretation of the spectroscopic data and a more complete understanding of the molecular and electronic structure of this compound. sigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromo N Methylaniline

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the 2,4-Dibromo-N-methylaniline ring are influenced by the directing effects of the substituents. The N-methylamino group is a potent activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system, thereby stabilizing the arenium ion intermediate. byjus.comlibretexts.org Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they also act as ortho-, para-directors. lumenlearning.com

In this compound, the positions ortho (position 6) and para (position 4) to the strongly activating N-methylamino group are either sterically hindered or already substituted. The bromine at position 2 and the bromine at position 4 deactivate the ring. This substitution pattern suggests that further electrophilic attack is challenging. When such reactions do occur, the electrophile is directed to the remaining vacant positions, primarily position 6, which is ortho to the N-methylamino group, and to a lesser extent, positions 3 and 5. The high activation of the aniline (B41778) ring can lead to multiple substitutions if not carefully controlled. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.comyoutube.com To achieve selective substitution, the activating effect of the amino group often needs to be moderated, for example, by converting it into an amide.

Nucleophilic Reactivity of the Nitrogen Center and Its Derivatives

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to participate in reactions such as alkylation, acylation, and protonation. The nucleophilicity of the nitrogen can be influenced by the electronic effects of the bromine substituents on the aromatic ring. While the bromine atoms are inductively withdrawing, their effect on the nitrogen's basicity is less pronounced than substituents directly conjugated with the amino group.

The nitrogen center can react with various electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-methyl-N-(2,4-dibromophenyl)acetamide derivatives. This transformation is often used as a protective strategy in multi-step syntheses to reduce the activating effect of the amino group and prevent unwanted side reactions during subsequent electrophilic aromatic substitutions.

Metal-Mediated Transformations and Catalytic Cycles Involving this compound

The presence of two bromine atoms on the aromatic ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr

Common palladium-catalyzed reactions involving this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. eie.grmdpi.com This method is widely used to synthesize complex biaryl structures.

Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. eie.gr

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. eie.gr

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or coordination/insertion (for Heck), and reductive elimination. nih.gov The oxidative addition of the C-Br bond to a low-valent palladium(0) complex is often the rate-determining step. The reactivity of the two bromine atoms can sometimes be differentiated based on their electronic and steric environments, allowing for selective or sequential couplings.

Below is a table summarizing typical conditions for metal-mediated transformations involving substrates similar to this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

This is an interactive table. Click on the headers to sort.

Photochemical and Thermal Decomposition Pathways

The study of photochemical and thermal decomposition of halogenated anilines is crucial for understanding their environmental fate and potential for forming hazardous byproducts. The C-Br bonds in this compound are susceptible to cleavage under photochemical conditions (photolysis), which can lead to the formation of aryl radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Similarly, N-demethylation can be a significant photochemical pathway for N-methylanilines, particularly those with electron-withdrawing groups like nitro groups. rsc.orgresearchgate.net This process can proceed through electron transfer mechanisms, forming radical intermediates.

Thermal decomposition of brominated aromatic compounds, often studied in the context of flame retardants, typically occurs at high temperatures (>400°C). akjournals.com The decomposition often proceeds via the cleavage of the C-Br and C-N bonds. For brominated anilines, initial decomposition can involve the loss of bromine or hydrogen bromide. cetjournal.it Studies on related brominated anilino-triazines show that decomposition can occur stepwise, with the sequential loss of the bromoanilino groups, ultimately leaving a nitrogen-rich char residue. akjournals.com The decomposition products can include a variety of smaller brominated and non-brominated organic molecules, as well as corrosive gases like hydrogen bromide. cetjournal.it

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics of reactions involving this compound are governed by the activation energies of the elementary steps. In metal-catalyzed cross-coupling reactions, the rate is influenced by factors such as the nature of the catalyst and ligands, the concentration of reactants, and the reaction temperature. The oxidative addition of the aryl bromide to the metal center is often the rate-determining step, and its rate is sensitive to the electronic properties of the aryl halide.

Thermodynamic parameters such as enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy of activation (ΔG#) provide insight into the reaction mechanism. For many reactions involving substituted anilines, a linear free-energy relationship, such as the Hammett equation, can be applied to correlate reaction rates with substituent constants. nih.gov Studies on the oxidation of substituted anilines have shown that electron-donating groups generally accelerate the reaction rate, while electron-withdrawing groups decrease it. nih.gov

The validity of an isokinetic relationship, where a linear correlation exists between the enthalpy and entropy of activation for a series of related reactions, suggests a common reaction mechanism. nih.gov Such analyses, though not found specifically for this compound in the searched literature, are standard tools for mechanistic investigation in physical organic chemistry.

Applications of 2,4 Dibromo N Methylaniline in Advanced Chemical Systems Research

Precursor in Organic Synthesis of Pharmaceutical Intermediates and Agrochemicals

Ligand Design and Catalyst Development in Organic Reactions

Role in Material Science: Polymer Chemistry and Functional Materials

The potential role of 2,4-Dibromo-N-methylaniline in polymer chemistry and the development of functional materials, such as conducting polymers or optoelectronic materials, remains unexplored in the available literature. The bifunctional nature of the molecule, with two bromine atoms, suggests it could be a monomer in polymerization reactions. Nevertheless, no studies were found that detail the synthesis or characterization of polymers or functional materials derived from this compound.

Dye and Pigment Chemistry Applications and Chromophore Design

Although related bromoaniline compounds have been noted as precursors in the synthesis of dyes and pigments, there is no specific information linking this compound to this application. The structural features of the molecule could potentially allow for the development of novel chromophores. However, the absence of dedicated research in this area means that its utility in dye and pigment chemistry is currently not established.

Theoretical and Computational Chemistry Studies on 2,4 Dibromo N Methylaniline

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. These calculations provide detailed information about molecular geometry, orbital energies, and charge distribution. For 2,4-Dibromo-N-methylaniline, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine its optimized geometry and electronic properties.

Detailed computational studies on the closely related 2,4-dibromoaniline (B146533) provide a strong foundation for understanding the N-methylated compound. The key structural parameters, such as bond lengths and angles, are determined from the optimized molecular geometry. The presence of the bulky bromine atoms and the N-methyl group introduces steric strain and electronic perturbations that affect the planarity of the aniline (B41778) ring and the geometry of the amino group.

Table 1: Selected Optimized Geometrical Parameters (Calculated) (Note: Data for the closely related 2,4-dibromoaniline is used as a proxy to illustrate typical computational outputs. The N-methyl group would cause slight variations.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-N | 1.395 |

| C2-Br | 1.890 |

| C4-Br | 1.885 |

| C1-C2-C3 | 121.5° |

| C3-C4-C5 | 119.8° |

| Br-C2-C1 | 119.0° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For substituted anilines, electron-donating groups like -NHCH₃ tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups affect the LUMO energy.

Table 2: Calculated Electronic Properties

| Property | Value (eV) | Significance |

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -0.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity, stability |

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, negative potential (red/yellow regions) is expected around the nitrogen atom and the π-system of the aromatic ring, indicating susceptibility to electrophilic attack. Positive potential (blue regions) is typically found around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into conformational flexibility and intermolecular interactions that are not apparent from static quantum calculations. While specific MD studies on this compound are not prevalent in the literature, the methodology is well-suited to explore several key aspects of its behavior.

A primary application of MD for this molecule would be the conformational analysis of the N-methylamino group. Simulations can map the potential energy surface associated with the rotation around the C-N bond and the inversion of the nitrogen atom, revealing the most stable conformations and the energy barriers between them.

In the condensed phase (liquid or solid), MD simulations can model intermolecular interactions. Based on crystal structure analyses of similar compounds like 2,6-Dibromo-4-methylaniline, key interactions include hydrogen bonding and π-π stacking. For this compound, the N-H bond of one molecule can act as a hydrogen bond donor, while the nitrogen lone pair or the π-cloud of the aromatic ring of another molecule can act as an acceptor. MD simulations can quantify the strength and dynamics of these interactions, helping to explain bulk properties like boiling point and solubility.

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate.

While specific reaction pathways for this compound have not been extensively published, studies on similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals, provide a clear blueprint for such investigations. Typical reactions that could be studied for this compound include:

Electrophilic Aromatic Substitution: Despite the presence of deactivating bromine atoms, the powerful activating effect of the N-methylamino group directs incoming electrophiles to the remaining open ortho and para positions (C6 and C5). Quantum calculations can model the formation of the sigma complex (Wheland intermediate) for substitution at each position and determine the corresponding transition state energies to predict the regioselectivity.

Oxidation: The amino group is susceptible to oxidation. Computational methods can be used to explore the mechanism of its reaction with various oxidants, identifying intermediates and energy barriers along the reaction coordinate.

These calculations often involve locating the first-order saddle point on the potential energy surface that corresponds to the transition state and confirming its connection to the reactants and products using Intrinsic Reaction Coordinate (IRC) calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. Numerous QSAR studies have been performed on substituted anilines to predict properties like toxicity, biodegradability, and lipophilicity.

To develop a QSAR model for a series of compounds including this compound, a set of molecular descriptors is first calculated for each molecule. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent constants.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: Indices that describe molecular branching and connectivity.

A statistical method, such as multiple linear regression, is then used to build an equation that correlates a selection of these descriptors with the experimental property of interest. For example, the toxicity of anilines has been successfully modeled using descriptors like logP and electronic parameters derived from quantum calculations.

Table 3: Representative Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Property Modeled |

| Hydrophobic | LogP | Membrane permeability, toxicity |

| Electronic | HOMO Energy (EHOMO) | Reactivity, toxicity |

| Electronic | Hammett constant (σ) | Electronic effect of substituents |

| Steric | Molar Refractivity (MR) | Molecular size and polarizability |

| Topological | Molecular Connectivity Index (χ) | Molecular shape and branching |

Such models, once validated, can be used to predict the properties of new or untested compounds like this compound, guiding experimental work and risk assessment.

Aromaticity and Substituent Effects Analysis on Reactivity and Stability

The reactivity and stability of this compound are governed by the combined electronic effects of its three substituents on the aromatic ring. These effects can be dissected into inductive and resonance components.

N-methylamino group (-NHCH₃): This group is strongly electron-donating via resonance (+R effect), where the nitrogen lone pair delocalizes into the benzene (B151609) ring. It has a weaker, electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity. The resonance effect dominates, making the -NHCH₃ group a powerful activating group that increases the electron density of the ring, particularly at the ortho and para positions.

In this compound, the powerful activating +R effect of the N-methylamino group dominates the deactivating -I effects of the two bromine atoms. Therefore, the ring is considered "activated" compared to benzene, making it more susceptible to electrophilic attack. The directing effects are concerted: both the N-methylamino group and the bromine at C4 direct incoming electrophiles to the C6 position (ortho to the amino, meta to the C4-bromo) and the C5 position (meta to the amino). The ortho-directing influence of the amino group is typically strongest, favoring substitution at the C6 position.

Computational analyses like Natural Bond Orbital (NBO) analysis quantify these effects by calculating charge distributions, revealing the increased negative charge at the ortho and para carbons relative to the amino group. Aromaticity can be assessed using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). While the substituents will cause some bond length alternation and slight deviation from perfect aromaticity, the core aromatic character of the benzene ring is maintained.

Analytical Methodologies for Trace Detection and Quantification of 2,4 Dibromo N Methylaniline

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS/MS, HPLC-UV) in Complex Matrices

Chromatographic techniques are the cornerstone for the separation and quantification of trace organic contaminants like 2,4-Dibromo-N-methylaniline from complex sample matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors are the most common approaches. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For aniline (B41778) derivatives, GC-MS provides excellent separation and definitive identification. researchgate.net The analysis of this compound would typically involve a capillary column, such as a DB-1MS, for separation. google.com Mass spectrometry detection, often in selected ion monitoring (SIM) mode, allows for high sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. researchgate.netnih.gov For enhanced specificity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, which monitors specific fragmentation transitions, reducing background interference. d-nb.info Although many anilines are polar and may require derivatization to improve their chromatographic behavior, N-methylation in the target compound may improve its volatility compared to the primary aniline. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suitable for polar and thermally labile compounds that are not easily analyzed by GC. d-nb.info This technique offers the advantage of direct injection of aqueous samples with minimal preparation. d-nb.info For this compound, reversed-phase HPLC using a C18 column would be the standard separation method. nih.gov The mobile phase would likely consist of a gradient mixture of acetonitrile and water with an ammonium (B1175870) acetate buffer. nih.gov Detection by tandem mass spectrometry with positive electrospray ionization (ESI+) in multiple-reaction monitoring (MRM) mode would provide high sensitivity and selectivity. d-nb.info This approach has been successfully used for the determination of the related compound 2,4-dimethylaniline in honey, achieving a limit of detection (LOD) of 2 µg/kg and a limit of quantification (LOQ) of 10 µg/kg. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC with UV detection is a more accessible but generally less sensitive technique compared to mass spectrometry. nih.gov The aromatic structure of this compound allows for strong UV absorbance, making this a viable quantification method. The analysis would be similar to the LC-MS/MS approach, using a reversed-phase column and a suitable mobile phase. nih.gov The UV detector would be set to a wavelength of maximum absorbance for the compound, likely around 190 nm, to achieve the best sensitivity. nih.gov While less selective than MS, HPLC-UV can be effective for routine analysis in less complex matrices. nih.gov

| Technique | Detector | Typical Column | Sample Matrix | Reported LOD/LOQ for Related Anilines | Reference |

|---|---|---|---|---|---|

| GC-MS | Mass Spectrometry (SIM) | DB-1MS | Gasoline | LOD: 1.0 mg/L | researchgate.net |

| LC-MS/MS | Tandem Mass Spectrometry (MRM) | C18 | Honey | LOD: 2 µg/kg; LOQ: 10 µg/kg (for 2,4-DMA) | nih.gov |

| HPLC-UV | UV Detector | C18 | Honey | LOD: 8 µg/kg; LOQ: 25 µg/kg (for 2,4-DMA) | nih.gov |

Spectrophotometric and Electrochemical Detection Techniques for High Sensitivity

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative strategies for the sensitive detection of aromatic amines.

Spectrophotometric Methods: These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer. For instance, a kinetic-spectrophotometric method has been developed for the determination of p-Bromoaniline. researchgate.net This method involves the catalyzed reduction of an ion in the presence of the aniline, with the reaction progress monitored by the increase in absorbance at a specific wavelength (e.g., 456 nm). researchgate.net Such a method could potentially be adapted for this compound, offering a cost-effective analysis route. Diazotization-coupling reactions, where the aromatic amine is converted into a colored azo dye, are another common spectrophotometric approach for aniline quantification.

Electrochemical Techniques: Electrochemical sensors provide high sensitivity and are well-suited for miniaturization and on-site analysis. For aromatic amines, detection can be achieved through their direct electro-oxidation at a modified electrode surface. mdpi.com A novel electrochemiluminescence (ECL) sensor based on nitrogen-doped graphene quantum dots has been reported for the detection of nitroaniline. nih.gov The sensor's ECL intensity increases in the presence of the analyte due to a diazotization reaction, with a linear response in the range of 0.01 to 1 µmol/L. nih.gov This principle of using diazotization to trigger a detectable signal could be explored for this compound.

| Technique | Principle | Analyte Example | Detection Limit | Reference |

|---|---|---|---|---|

| Kinetic-Spectrophotometry | Catalyzed oxidation-reduction reaction | p-Bromoaniline | 0.52 µg/cm³ | researchgate.net |

| Electrochemiluminescence (ECL) | Catalyzed diazotization reaction enhancing ECL signal | Nitroaniline | Linear range: 0.01-1 µmol/L | nih.gov |

Development of Sensors and Biosensors for Selective Detection

The development of specialized sensors and biosensors offers the potential for rapid, selective, and real-time monitoring of this compound.

Sensors: Chemical sensors for amines can be designed using materials that interact with the analyte to produce a measurable signal. For example, conjugated porous polymers have been used as fluorescent sensors for aromatic amines. rsc.org The fluorescence of these polymers is "turned off" in the presence of the amine, allowing for detection at nanomolar concentrations. rsc.org Another approach involves using nanostructured materials, which can offer high sensitivity due to their large surface area-to-volume ratio. mdpi.com

Biosensors: Biosensors combine a biological recognition element with a physical transducer to achieve high selectivity. nih.gov The biorecognition element, such as an enzyme, antibody, or nucleic acid aptamer, specifically binds to the target analyte. mdpi.comnih.gov This binding event is then converted into a quantifiable signal (e.g., electrical, optical) by the transducer. nih.gov For aromatic amines, enzymes like amine oxidases are commonly used bioreceptors. nih.gov While a specific biosensor for this compound has not been detailed, the principles of biosensor design for other biogenic and aromatic amines are well-established and could be applied to create a selective detection system for this compound. nih.govvliz.be

Optimized Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is critical for the trace analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.

Sample Preparation: The most common extraction techniques for anilines from aqueous samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.com LLE uses an organic solvent to partition the analyte from the sample, while SPE uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. thermofisher.comnih.gov On-line SPE, where the extraction process is directly coupled to the HPLC system, offers automation, time savings, and high precision. thermofisher.com For solid samples, microscale solvent extraction (MSE) may be employed. epa.gov

Derivatization: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC analysis, derivatization can improve thermal stability and volatility. A common strategy for anilines is acylation, for example, using 4-carbethoxyhexafluorobutyryl chloride to create a derivative with a strong molecular ion for MS detection. nih.gov For HPLC with fluorescence detection, a non-fluorescent analyte can be reacted with a fluorigenic-labeling reagent to produce a highly fluorescent derivative. tandfonline.comresearchgate.net Reagents like coumarin 6-SO2Cl react with anilines to form fluorescent sulfonamides, enabling highly sensitive detection with excitation and emission wavelengths of 470 nm and 520 nm, respectively. tandfonline.comresearchgate.net This pre-column derivatization can significantly lower detection limits. tandfonline.com

| Strategy | Technique | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Sample Preparation | On-Line Solid-Phase Extraction (SPE) | Extraction and concentration from water samples | Determination of anilines in drinking water | thermofisher.com |

| Derivatization | Acylation (with 4-carbethoxyhexafluorobutyryl chloride) | Improve GC-MS performance | Quantification of aniline in serum | nih.gov |

| Derivatization | Fluorescent Labeling (with coumarin 6-SO2Cl) | Enhance sensitivity for HPLC-Fluorescence | Determination of anilines in water | tandfonline.comresearchgate.net |

Environmental Chemistry and Ecotoxicological Research of 2,4 Dibromo N Methylaniline

Degradation Mechanisms in Environmental Media

There is currently no available research on the degradation of 2,4-Dibromo-N-methylaniline in various environmental compartments. Studies on its susceptibility to photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation are essential to predict its persistence in the environment. Understanding these degradation pathways would clarify how quickly the compound breaks down and what byproducts may be formed.

Adsorption, Leaching, and Mobility Studies in Soil and Water Systems

The potential for this compound to move through soil and enter groundwater is unknown. Scientific investigations into its adsorption (binding to soil particles) and leaching characteristics are necessary. Such studies would provide crucial data on its mobility and potential to contaminate water resources. Without this information, its environmental distribution and fate cannot be accurately modeled.

Biotransformation Pathways and Metabolite Identification in Environmental Microorganisms

The metabolic fate of this compound when exposed to environmental microorganisms has not been documented. Research is needed to identify the biotransformation pathways and the resulting metabolites. This information is critical for a complete environmental risk assessment, as the metabolites could be more or less toxic than the parent compound.

Mechanistic Ecotoxicology: Investigation of Molecular Interactions and Biochemical Responses in Model Systems

There is a lack of ecotoxicological data for this compound. Studies on model organisms are required to understand its potential to cause harm to ecosystems. Investigations into its molecular interactions and the biochemical responses it elicits would reveal its mode of action and potential for toxicity to aquatic and terrestrial life.

Future Research Directions and Persistent Challenges in 2,4 Dibromo N Methylaniline Chemistry

Emerging Applications in Advanced Technologies and Niche Areas

While the current applications of 2,4-Dibromo-N-methylaniline are not widely established, its structural motifs are present in compounds utilized in various advanced technologies. Future research is anticipated to explore its potential in the following niche areas:

Organic Electronics: Brominated organic compounds are often used as intermediates in the synthesis of organic semiconductors, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms in this compound can serve as reactive handles for cross-coupling reactions to build larger conjugated systems. Research could focus on synthesizing novel hole-transporting or electron-blocking materials derived from this compound.

Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. Future studies could investigate the efficacy of incorporating this compound into polymer matrices to enhance their fire resistance. The challenge will be to create materials that are both effective and environmentally benign.

Pharmaceutical and Agrochemical Scaffolds: Aniline (B41778) and its derivatives are foundational structures in many pharmaceutical and agrochemical compounds. echemi.com The specific substitution pattern of this compound could lead to the discovery of new bioactive molecules. High-throughput screening of derivatives of this compound against various biological targets could be a promising research direction. For instance, related brominated anilines have been investigated for their role in synthesizing compounds with potential herbicidal activity. guidechem.com

A hypothetical research endeavor could be the synthesis of novel organic electronic materials. A possible synthetic route and the targeted properties are outlined in the table below.

| Target Application | Hypothetical Derivative | Synthetic Strategy | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Poly(2,4-diamino-N-methylaniline-alt-fluorene) | Suzuki or Stille coupling of a diboronic ester or distannyl derivative of this compound with a fluorene comonomer. | High triplet energy, good thermal stability, suitable HOMO/LUMO levels. |

| Organic Photovoltaics (OPVs) | Donor-acceptor copolymer incorporating this compound | Palladium-catalyzed cross-coupling reactions with electron-deficient monomers. | Broad absorption spectrum, high charge carrier mobility, good film-forming properties. |

Sustainable Synthesis and Green Chemistry Innovations for Reduced Environmental Impact

The traditional synthesis of halogenated anilines often involves harsh reagents and generates significant waste. A key challenge and a major area for future research is the development of sustainable and green synthetic routes to this compound.

Catalytic Bromination: Moving away from stoichiometric brominating agents like liquid bromine towards catalytic systems is a primary goal. This could involve the use of N-bromosuccinimide (NBS) with a recyclable catalyst or the direct use of bromide salts with a green oxidant. Research into selective enzymatic bromination could also provide a highly sustainable alternative.

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety, efficiency, and scalability for bromination reactions. Continuous flow processes can allow for precise control of reaction parameters, minimizing side-product formation and improving yield.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water would significantly reduce the environmental footprint of the synthesis.

The table below compares a conventional synthesis with a potential green alternative.

| Parameter | Conventional Method | Potential Green Chemistry Approach |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) with a solid acid catalyst |

| Solvent | Chloroform or Carbon Tetrachloride | Ethyl acetate or solvent-free conditions |

| Process | Batch reaction | Continuous flow synthesis |

| Waste | Halogenated organic waste, acidic byproducts | Recyclable catalyst, less hazardous waste |

Development of Next-Generation Analytical Techniques for Enhanced Specificity and Sensitivity

As the applications of this compound expand, the need for highly sensitive and specific analytical methods for its detection and quantification will become critical. Future research in this area should focus on:

Advanced Chromatographic Methods: The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) can provide the necessary sensitivity and specificity for trace-level analysis in complex matrices.

Sensor Technology: The design of chemical sensors, potentially based on molecularly imprinted polymers (MIPs) or electrochemical principles, could enable rapid and on-site detection of this compound.

Isotope Ratio Mass Spectrometry (IRMS): For source apportionment and environmental fate studies, the development of IRMS methods to determine the isotopic signature of bromine in this compound could be invaluable.

Bridging Theoretical and Experimental Gaps for Comprehensive Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. However, a significant challenge lies in bridging the gap between theoretical predictions and experimental observations. A theoretical study on the related compound 2,4-dibromoaniline (B146533) has utilized Density Functional Theory (DFT) to predict its structural and spectroscopic properties. researchgate.net Similar approaches can be applied to this compound.

Spectroscopic Characterization: Detailed experimental characterization using advanced techniques like 2D NMR, X-ray crystallography, and vibrational spectroscopy is needed to validate and refine theoretical models of the molecular structure and dynamics of this compound. For instance, single-crystal X-ray diffraction studies on the related 2,6-Dibromo-4-methylaniline have revealed distortions in the benzene (B151609) ring and specific intramolecular contacts. nih.govresearchgate.net

Reaction Mechanism Studies: A combination of experimental kinetic studies and DFT calculations can provide a deep understanding of the reaction mechanisms involving this compound. This knowledge is crucial for optimizing reaction conditions and designing new synthetic transformations.

QSAR Modeling: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and bioactivity of derivatives of this compound, guiding the synthesis of safer and more effective compounds. researchgate.net

The following table outlines a research plan to bridge theoretical and experimental gaps for this compound.

| Research Area | Theoretical Approach | Experimental Validation | Expected Outcome |

| Molecular Structure | Density Functional Theory (DFT) geometry optimization | X-ray crystallography, Gas-phase electron diffraction | Accurate bond lengths, bond angles, and conformational preferences. |

| Spectroscopic Properties | Time-dependent DFT (TD-DFT) for UV-Vis, Calculation of vibrational frequencies (IR, Raman) | UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy | Assignment of spectral features and understanding of electronic transitions. |

| Reactivity | Calculation of reaction pathways and transition state energies for electrophilic and nucleophilic reactions | Kinetic studies, product analysis, Hammett plots | Predictive models for reactivity and selectivity. |

Interdisciplinary Research Opportunities with Allied Scientific Fields

The future of research on this compound will likely be characterized by increasing collaboration with other scientific disciplines.

Materials Science: Collaboration with materials scientists will be essential for developing and testing new organic electronic materials and flame retardants based on this compound.

Environmental Science: Working with environmental scientists will be crucial to assess the environmental fate, persistence, and potential toxicity of this compound and its degradation products.

Biology and Toxicology: Interdisciplinary studies with biologists and toxicologists will be necessary to evaluate the bioactivity and safety of new pharmaceutical and agrochemical candidates derived from this compound.

By embracing these future research directions and tackling the persistent challenges, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and innovations.

Q & A

Q. How can the synthesis of 2,4-Dibromo-N-methylaniline be optimized for higher yield?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature, brominating agent selection, and stoichiometry. For example, bromination of N-methylaniline derivatives typically requires precise temperature regulation (e.g., 0–5°C) to minimize side reactions like over-bromination. Using pyridine as a catalyst can enhance regioselectivity for para-substitution, as observed in analogous brominated aniline syntheses. Additionally, slow addition of bromine and inert atmosphere conditions (e.g., nitrogen) improve yield by reducing oxidative byproducts.

Q. What chromatographic techniques are effective for purifying this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and gradient elution (e.g., acetonitrile/water) is recommended for purification. Gas chromatography (GC) coupled with mass spectrometry (MS) can also validate purity, particularly for detecting trace impurities like residual brominating agents. Pre-purification via silica gel column chromatography using hexane/ethyl acetate mixtures (9:1 v/v) is often employed to remove polar byproducts .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The aromatic protons adjacent to bromine atoms typically show deshielded signals (δ 7.2–7.8 ppm), while the N-methyl group resonates near δ 3.0 ppm. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation ([M+H]⁺ expected at m/z 264.92 for C₇H₇Br₂N). Infrared (IR) spectroscopy further verifies N-H stretching absence (confirming N-methylation) and C-Br stretches (~500–600 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: The bromine substituents act as meta-directing groups due to their electron-withdrawing nature, while the N-methyl group is weakly ortho/para-directing. Computational studies (e.g., density functional theory, DFT) reveal that the electron density at the aromatic ring positions governs reactivity. For instance, the 2,4-dibromo configuration deactivates the ring, making further electrophilic substitution challenging unless strong directing groups (e.g., –NO₂) are introduced .

Q. How can this compound serve as a precursor in cross-coupling reactions?